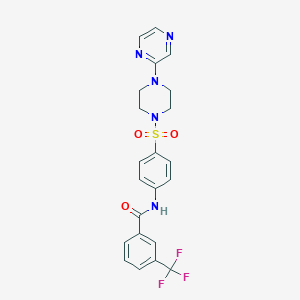
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H20F3N5O3S and its molecular weight is 491.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitubercular Agents
A study explored the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, highlighting their potent anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These derivatives exhibited significant inhibition, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as antitubercular agents. The compounds were found to be non-toxic to human cells, suggesting their suitability for further development as therapeutic options for tuberculosis (Srinivasarao et al., 2020)(Srinivasarao et al., 2020).
Antimalarial and Antiviral Activities
Another study conducted theoretical investigations on antimalarial sulfonamides, including derivatives with a similar structural motif, for their potential use as COVID-19 drugs. The sulfonamide derivatives exhibited antimalarial activity with IC50 values of <30µM and were found to possess significant binding affinity towards key proteins involved in the SARS-CoV-2 lifecycle. This research suggests that these compounds could be explored further for their antiviral capabilities, especially against COVID-19 (Fahim & Ismael, 2021)(Fahim & Ismael, 2021).
Herbicidal Activity
Research into 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives identified their potential as candidate herbicides. These compounds showed excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. The study highlights the importance of the N-substituted group of the pyrazole ring in determining the activity levels, indicating the potential agricultural applications of these derivatives (Li et al., 2008)(Li et al., 2008).
Insecticidal Agents
A novel series of compounds incorporating Sulfonamide-bearing thiazole moiety were synthesized for use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated potent toxic effects, with LC50 values ranging significantly, indicating their potential as effective insecticides. The research underscores the role of structural modifications in enhancing insecticidal activity (Soliman et al., 2020)(Soliman et al., 2020).
Medicinally Important Nitrogen Sulphur Heterocycles
A review focused on nitrogen-sulfur containing heterocycles, specifically those with thiazole, thiazine, pyrimidine, morpholine, and piperazine heterosystems, due to their exceptional bioactive behavior. These heterocycles have been found to exhibit a broad spectrum of biological and pharmacological activities, making them significant in the development of novel therapeutics (Sharma, Amin, & Kumar, 2020)(Sharma, Amin, & Kumar, 2020).
Propriétés
IUPAC Name |
N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c23-22(24,25)17-3-1-2-16(14-17)21(31)28-18-4-6-19(7-5-18)34(32,33)30-12-10-29(11-13-30)20-15-26-8-9-27-20/h1-9,14-15H,10-13H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSCDIBBPPMSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)
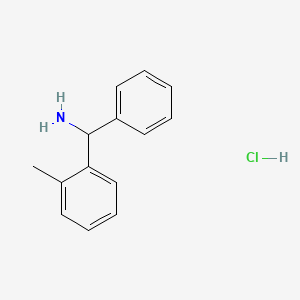
![[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate](/img/structure/B2473153.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide](/img/structure/B2473154.png)
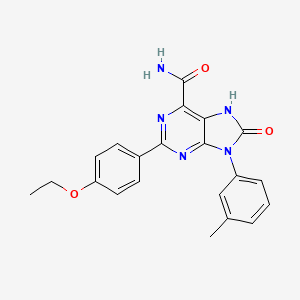
![N1-(3-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2473156.png)
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2473157.png)
![ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B2473158.png)
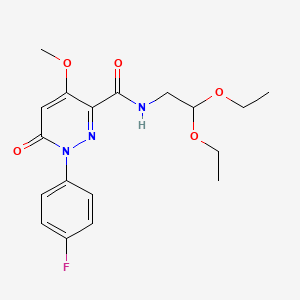
![3-Cyclopropyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2473165.png)
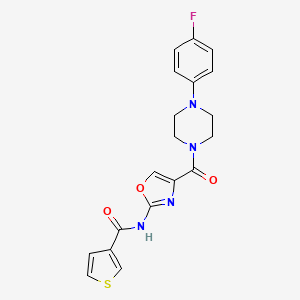
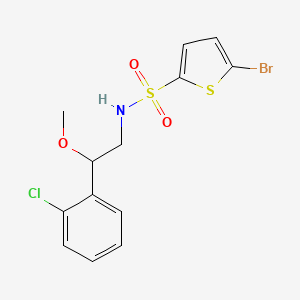
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)
![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)